molecular formula C82H150N32O25S B15138425 H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2

H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2

Cat. No.: B15138425
M. Wt: 2016.3 g/mol
InChI Key: VWUQXESDDMVECY-YJTOHMMESA-N
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Description

The compound H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 is a synthetic peptide composed of 19 amino acids. This peptide sequence is derived from the laminin A chain, specifically from residues 2091 to 2108. Laminin is a crucial component of the extracellular matrix, playing a significant role in cell adhesion, differentiation, migration, and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process, ensuring high purity and yield. Automated peptide synthesizers are often used to streamline the synthesis, and high-performance liquid chromatography (HPLC) is employed for purification.

Chemical Reactions Analysis

Types of Reactions

H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or air oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification using reagents like N-hydroxysuccinimide (NHS) esters.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2: has several scientific research applications:

Mechanism of Action

The peptide H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2 exerts its effects by interacting with cell surface receptors and extracellular matrix components. It promotes cell adhesion, migration, and differentiation by binding to integrins and other cell surface receptors. This interaction activates intracellular signaling pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-NH2: is unique due to its specific sequence derived from the laminin A chain, which imparts distinct biological activities such as promoting neurite outgrowth and supporting neuronal-like process formation . This makes it particularly valuable in neuroscience research and biomaterials development.

Properties

Molecular Formula

C82H150N32O25S

Molecular Weight

2016.3 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C82H150N32O25S/c1-12-39(6)60(79(139)107-48(21-14-16-28-84)72(132)113-58(37(2)3)77(137)101-44(11)66(126)112-59(38(4)5)78(138)111-53(33-115)74(134)100-43(10)64(124)108-52(32-57(119)120)73(133)102-46(61(87)121)22-17-29-94-80(88)89)114-76(136)55(35-117)109-65(125)41(8)97-62(122)40(7)98-69(129)51(25-26-56(86)118)106-70(130)47(20-13-15-27-83)104-71(131)50(24-19-31-96-82(92)93)103-63(123)42(9)99-68(128)49(23-18-30-95-81(90)91)105-75(135)54(34-116)110-67(127)45(85)36-140/h37-55,58-60,115-117,140H,12-36,83-85H2,1-11H3,(H2,86,118)(H2,87,121)(H,97,122)(H,98,129)(H,99,128)(H,100,134)(H,101,137)(H,102,133)(H,103,123)(H,104,131)(H,105,135)(H,106,130)(H,107,139)(H,108,124)(H,109,125)(H,110,127)(H,111,138)(H,112,126)(H,113,132)(H,114,136)(H,119,120)(H4,88,89,94)(H4,90,91,95)(H4,92,93,96)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1

InChI Key

VWUQXESDDMVECY-YJTOHMMESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N

Origin of Product

United States

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